Substrate Affinity vs. Salutaridinol
Nudaurine demonstrates differential substrate affinity for salutaridinol 7-O-acetyltransferase (EC 2.3.1.150), a key enzyme in morphine biosynthesis, relative to the enzyme's natural substrate salutaridinol. The Km value for nudaurine is 0.023 mM, which is approximately 2.6-fold higher (lower affinity) than the Km of 0.009 mM for salutaridinol [1].
| Evidence Dimension | Enzyme affinity (Km, Michaelis constant) |
|---|---|
| Target Compound Data | Km = 0.023 mM |
| Comparator Or Baseline | Salutaridinol: Km = 0.009 mM |
| Quantified Difference | Nudaurine Km is 2.6-fold higher than salutaridinol Km |
| Conditions | Recombinant His-tagged salutaridinol 7-O-acetyltransferase from Papaver somniferum expressed in Sf9 insect cells; acetyl-CoA as co-substrate [2] |
Why This Matters
This data establishes nudaurine as a characterized, non-native substrate for a morphine-pathway enzyme, enabling its use as a reference compound in enzymatic assays where salutaridinol is unavailable or where alternative substrate behavior is being investigated.
- [1] BRENDA Enzyme Database. EC 2.3.1.150 - Salutaridinol 7-O-acetyltransferase, Km Values. Reference 662108 (Grothe et al., J Biol Chem 2001). View Source
- [2] Grothe T, Lenz R, Kutchan TM. Molecular characterization of the salutaridinol 7-O-acetyltransferase involved in morphine biosynthesis in opium poppy Papaver somniferum. J Biol Chem. 2001;276:30717-30723. View Source
